Product packaging for Stannane, trimethyl-1-naphthalenyl-(Cat. No.:CAS No. 944-85-4)

Stannane, trimethyl-1-naphthalenyl-

Cat. No.: B8644438
CAS No.: 944-85-4
M. Wt: 290.98 g/mol
InChI Key: GJINSWLNWKLWCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Stannane, trimethyl-1-naphthalenyl- is a useful research compound. Its molecular formula is C13H16Sn and its molecular weight is 290.98 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16Sn B8644438 Stannane, trimethyl-1-naphthalenyl- CAS No. 944-85-4

Properties

CAS No.

944-85-4

Molecular Formula

C13H16Sn

Molecular Weight

290.98 g/mol

IUPAC Name

trimethyl(naphthalen-1-yl)stannane

InChI

InChI=1S/C10H7.3CH3.Sn/c1-2-6-10-8-4-3-7-9(10)5-1;;;;/h1-7H;3*1H3;

InChI Key

GJINSWLNWKLWCH-UHFFFAOYSA-N

Canonical SMILES

C[Sn](C)(C)C1=CC=CC2=CC=CC=C21

Origin of Product

United States

Synthetic Methodologies for Trimethyl 1 Naphthalenyl Stannane

Strategies for Carbon-Tin Bond Formation

The creation of the bond between the naphthalene (B1677914) ring and the tin atom is the cornerstone of synthesizing trimethyl(1-naphthalenyl)stannane. This can be accomplished through several effective methods.

Nucleophilic Approaches to Stannane (B1208499) Synthesis

Nucleophilic substitution reactions represent a common and versatile route for the formation of arylstannanes. These methods typically involve the reaction of an electrophilic naphthalene derivative with a nucleophilic tin species, or conversely, a nucleophilic naphthalene derivative with an electrophilic tin compound.

A direct method for the synthesis of arylstannanes involves the reaction of an aryl halide with a tin nucleophile. organic-chemistry.org For instance, 1-halonaphthalenes can react with a trimethyltin (B158744) anion to yield trimethyl(1-naphthalenyl)stannane. This type of reaction often proceeds via a nucleophilic substitution mechanism. acs.org The reactivity of the naphthalenyl halide is dependent on the nature of the halogen, with iodides being more reactive than bromides, which are in turn more reactive than chlorides. libretexts.org

Reactant 1Reactant 2Product
1-HalonaphthaleneTrimethyltin AnionTrimethyl(1-naphthalenyl)stannane

This table illustrates the general reactants for the synthesis of trimethyl(1-naphthalenyl)stannane via the reaction of naphthalenyl halides with tin nucleophiles.

A widely utilized and highly effective method for forming carbon-tin bonds is the reaction of an organometallic reagent, such as an organolithium or Grignard reagent, with a trialkyltin halide. wikipedia.orgpsgcas.ac.in In this approach, 1-lithiated naphthalene or 1-naphthylmagnesium halide is prepared first. This is then reacted with a trimethyltin halide, typically trimethyltin chloride, to produce trimethyl(1-naphthalenyl)stannane. libretexts.orgwikipedia.orgyoutube.comscribd.comyoutube.com Organolithium reagents are generally more reactive than their Grignard counterparts. youtube.com The reaction is typically carried out in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.orgpsgcas.ac.in

The generation of the organolithium reagent involves the reaction of a 1-halonaphthalene with lithium metal. youtube.comscribd.com Similarly, the Grignard reagent is prepared by reacting a 1-halonaphthalene with magnesium metal. libretexts.orggoogle.com

Organometallic ReagentTin HalideProduct
1-Lithiated NaphthaleneTrimethyltin ChlorideTrimethyl(1-naphthalenyl)stannane
1-Naphthylmagnesium HalideTrimethyltin ChlorideTrimethyl(1-naphthalenyl)stannane

This interactive table shows the common organometallic reagents and tin halides used in the synthesis of trimethyl(1-naphthalenyl)stannane.

Radical and Photostimulated Synthetic Pathways

While less common than nucleophilic methods, radical and photostimulated reactions offer alternative routes to arylstannanes.

The SRN1 (Substitution Radical-Nucleophilic Unimolecular) mechanism provides a pathway for the synthesis of arylstannanes under specific conditions. dalalinstitute.cominflibnet.ac.inorganicreactions.org This reaction involves a chain process initiated by the formation of a radical anion from the aromatic substrate. dalalinstitute.comchim.ityoutube.com In the context of synthesizing trimethyl(1-naphthalenyl)stannane, a photostimulated reaction can be employed. For example, the reaction of (1-naphthyl)trimethylammonium iodide with sodium trimethylstannide in liquid ammonia (B1221849) under irradiation has been shown to produce (1-naphthyl)trimethylstannane in good yield. electronicsandbooks.com Specifically, an 85% yield was reported after 5 hours of reaction time. electronicsandbooks.com This reaction proceeds via the SRN1 mechanism, which is supported by the observation that no reaction occurs in the dark. electronicsandbooks.com The use of photostimulation is a key feature of this synthetic strategy. researchgate.net

Comparative Analysis of Synthetic Efficiencies and Selectivities

The choice of synthetic methodology for trimethyl(1-naphthalenyl)stannane depends on several factors, including desired yield, reaction conditions, and availability of starting materials.

The use of organolithium or Grignard reagents is often favored due to its high efficiency and the ready availability of the necessary precursors. libretexts.orgwikipedia.org These reactions generally proceed with high selectivity to the desired arylstannane.

The SRN1 approach, while effective, can sometimes be limited by competing side reactions, such as reduction of the aryl radical. chim.it However, for certain substrates, it can provide excellent yields where other methods might fail. electronicsandbooks.com The photostimulated SRN1 reaction of (1-naphthyl)trimethylammonium iodide with trimethylstannyl anions in liquid ammonia, for instance, gives a high yield of the desired product. electronicsandbooks.com

Recent advancements have also explored visible-light-driven, metal-free preparations of arylstannanes from arylazo sulfones and hexaalkyldistannanes, offering a highly efficient and broadly applicable method. figshare.com Another modern approach involves the visible-light-mediated synthesis from aryl halides, which proceeds without the need for metal catalysts or additives. researchgate.net

Ultimately, the optimal synthetic route will be determined by the specific requirements of the synthesis and the expertise of the chemist.

Reactivity and Mechanistic Studies of Trimethyl 1 Naphthalenyl Stannane

Fundamental Reaction Pathways Involving the Organotin Moiety

The reactivity of trimethyl(1-naphthalenyl)stannane is largely dictated by the carbon-tin bond and the electronic properties of the naphthalene (B1677914) ring system. The organotin moiety can participate in several fundamental reaction pathways, most notably transmetalation reactions, which are central to its application in cross-coupling chemistry.

Investigation of Electron Transfer Processes

Electron transfer (ET) processes are fundamental to many reactions involving organometallic species. In the case of trimethyl(1-naphthalenyl)stannane, the naphthalene unit can act as a photoactive chromophore, making it a candidate for studies of photoinduced electron transfer (PET). nih.gov Upon photoexcitation, the naphthalene moiety can become a potent electron donor or acceptor, facilitating reactions that might not occur under thermal conditions. nih.gov The interaction of the excited naphthalene group with a suitable electron acceptor can lead to the formation of a radical cation of the stannane (B1208499) and an anion radical of the acceptor. nih.gov

Conversely, the naphthalene system can accept an electron to form a radical anion. The dynamics of bimolecular photoinduced electron transfer have been investigated for related naphthalene derivatives, providing a framework for understanding the potential ET pathways for trimethyl(1-naphthalenyl)stannane. rsc.org In such processes, the rate of electron transfer is governed by factors including the redox potentials of the donor and acceptor and the reorganization energy of the system. nih.gov The presence of the trimethylstannyl group can modulate the electronic properties of the naphthalene ring, thereby influencing the thermodynamics and kinetics of electron transfer events.

Characterization of Radical and Radical Anion Intermediates

Reactions involving electron transfer often proceed through radical or radical anion intermediates. The formation of the trimethyl(1-naphthalenyl)stannane radical anion can be achieved through chemical or electrochemical reduction. This transient species is of significant interest as its structure and electron distribution provide insights into the initial stages of certain reaction mechanisms.

Electron Spin Resonance (ESR) spectroscopy is a powerful technique for the characterization of such paramagnetic species. libretexts.org The ESR spectrum of the naphthalene radical anion is well-documented and exhibits a complex pattern of 25 lines due to the hyperfine coupling of the unpaired electron with two sets of four equivalent protons. libretexts.orgscribd.comyoutube.com It is anticipated that the radical anion of trimethyl(1-naphthalenyl)stannane would display a similarly complex ESR spectrum, with hyperfine splittings influenced by the protons on the naphthalene ring. The coupling constants would provide a map of the spin density distribution across the aromatic system. libretexts.org

Parameter Value (Gauss)
Hyperfine Coupling Constant (aH) for α-protons~4.9
Hyperfine Coupling Constant (aH) for β-protons~1.8

Table 1: Hyperfine coupling constants for the naphthalene radical anion, which serve as a model for predicting the ESR spectrum of the trimethyl(1-naphthalenyl)stannane radical anion. youtube.com

Furthermore, tin-centered radicals (triorganotin radicals, R₃Sn•) are known intermediates in some organotin reactions. wikipedia.org These species can be formed through homolytic cleavage of a tin-element bond and participate in radical chain reactions. uwindsor.ca

Stereochemical Aspects of Chemical Transformations

The stereochemical course of reactions involving organostannanes is a critical aspect of their synthetic utility, particularly when chiral centers are involved.

Analysis of Stereoretention and Stereoinversion Phenomena

A key reaction of trimethyl(1-naphthalenyl)stannane is the palladium-catalyzed Stille cross-coupling reaction. wikipedia.org A well-established feature of the Stille reaction is that the transmetalation step, where the organic group is transferred from tin to palladium, generally proceeds with retention of stereochemistry at the migrating carbon center. chemeurope.comlibretexts.org For trimethyl(1-naphthalenyl)stannane, this means that the 1-naphthalenyl group transfers to the palladium center without inversion of its point of attachment. wikipedia.org

While the migrating group's stereochemistry is retained, the stereochemistry at the tin center itself can be more complex. For tetraorganotin compounds, electrophilic cleavage reactions can proceed with either retention or inversion of configuration at the carbon atom, depending on the reaction conditions and the nature of the electrophile. scielo.br However, in the context of Stille coupling, the focus is typically on the stereochemical integrity of the transferred group. The use of certain ligands and additives can further ensure high stereofidelity in these transformations. nih.govnih.gov

Influence of Reaction Parameters on Mechanistic Course

The pathway a reaction follows is often highly sensitive to the conditions under which it is performed. For reactions involving trimethyl(1-naphthalenyl)stannane, the choice of solvent is a particularly crucial parameter that can dictate both the rate and the mechanism of the transformation.

Solvent Effects on Reactivity

Solvents can influence chemical reactions in several ways, including through their polarity, coordinating ability, and potential to form hydrogen bonds. researchgate.netdoubtnut.comresearchgate.net In the context of the Stille reaction, the solvent plays a critical role. The rate of transmetalation, often the rate-determining step, is significantly accelerated by the use of polar, coordinating solvents. chemeurope.com

The mechanism is thought to involve the coordination of the solvent to the palladium center, which facilitates the displacement of other ligands and the subsequent transfer of the organic group from the tin atom. uwindsor.caresearchgate.net The use of highly polar solvents can favor reaction pathways that involve charged or highly polar transition states.

Solvent Effect on Stille Reaction Rate
Tetrahydrofuran (B95107) (THF)Moderate
N,N-Dimethylformamide (DMF)Accelerating
DioxaneAccelerating
Hexamethylphosphoramide (HMPA)Strongly Accelerating
Non-polar solvents (e.g., Benzene)Slow

Table 2: General influence of solvent polarity on the rate of Stille cross-coupling reactions involving aryl stannanes. chemeurope.comresearchgate.net

Furthermore, the polarity of the solvent can influence the stereochemical outcome of certain steps in the catalytic cycle. For instance, in the oxidative addition of an alkyl halide to a palladium(0) complex, less coordinating solvents often lead to retention of configuration, whereas more polar, coordinating solvents can result in inversion. uwindsor.ca This highlights the intricate role of the solvent in dictating the precise mechanistic course of reactions involving trimethyl(1-naphthalenyl)stannane.

Ligand and Catalyst Role in Reaction Mechanisms

While Stannane, trimethyl-1-naphthalenyl- does not typically function as a formal ligand that coordinates to a metal center to direct catalytic activity in a sustained manner, its role is integral to the mechanism of palladium-catalyzed cross-coupling reactions, most notably the Stille reaction. In this context, it serves as a critical reagent that transfers its 1-naphthalenyl group to the palladium catalyst, thereby directly participating in the catalytic cycle and influencing the reaction's outcome.

The primary function of trimethyl(1-naphthalenyl)stannane is as a transmetalating agent. The Stille reaction mechanism is generally understood to proceed through a sequence of steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orglibretexts.org

Oxidative Addition: The catalytic cycle begins with the oxidative addition of an organic halide or triflate to a Pd(0) complex, forming a Pd(II) intermediate.

Transmetalation: This is the key step where trimethyl(1-naphthalenyl)stannane enters the catalytic cycle. The 1-naphthalenyl group is transferred from the tin atom to the Pd(II) complex, displacing the halide or triflate, and a new organopalladium intermediate is formed. The trimethyltin (B158744) moiety departs as a halide or triflate salt. wikipedia.org The rate and efficiency of this step can be influenced by the nature of the ligands on the palladium and the solvent.

Reductive Elimination: The newly formed organopalladium intermediate, now bearing the 1-naphthalenyl group and the organic group from the initial oxidative addition, undergoes reductive elimination. This step forms the new carbon-carbon bond of the final product and regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org

The influence of the 1-naphthalenyl group from the stannane reagent on the reaction mechanism is significant. The steric bulk and electronic properties of the naphthalene ring can affect the rate of transmetalation and the subsequent reductive elimination step. While not a ligand in the traditional sense, its interaction with the palladium center during the transmetalation phase is a crucial part of the catalytic process.

The following table summarizes the general conditions for a Stille coupling reaction involving an aryl stannane like trimethyl(1-naphthalenyl)stannane.

CatalystLigandSolventTemperature (°C)
Pd(PPh₃)₄PPh₃Toluene80-110
Pd₂(dba)₃P(t-Bu)₃Dioxane80-100
PdCl₂(PPh₃)₂PPh₃DMF90-120

This table represents typical conditions for Stille coupling reactions and is for illustrative purposes.

Detailed research findings have shown that the choice of catalyst, ligands, and reaction conditions can be optimized to achieve high yields in the coupling of aryl stannanes. For instance, the use of electron-rich phosphine (B1218219) ligands can accelerate the oxidative addition step, while polar aprotic solvents can facilitate the transmetalation step.

In a representative reaction, trimethyl(1-naphthalenyl)stannane would be reacted with an aryl bromide in the presence of a palladium catalyst to yield the corresponding 1-aryl-naphthalene. The yield of such reactions is typically high, often exceeding 80%, demonstrating the efficiency of this process.

Aryl Bromide PartnerPalladium CatalystLigandYield (%)
4-BromotoluenePd(PPh₃)₄PPh₃85
1-Bromo-4-nitrobenzenePd₂(dba)₃AsPh₃92
2-BromopyridinePdCl₂(dppf)dppf88

This table provides hypothetical yet representative yields for the Stille coupling of trimethyl(1-naphthalenyl)stannane with various aryl bromides, illustrating the versatility of the reaction.

Applications in Organometallic Transformations and Catalysis

Cross-Coupling Reactions Utilizing Trimethyl(1-naphthalenyl)stannane

Cross-coupling reactions are fundamental in modern organic synthesis, and organostannanes like trimethyl(1-naphthalenyl)stannane are valuable nucleophilic partners in these transformations. Their stability to air and moisture, along with their compatibility with a wide array of functional groups, makes them highly effective reagents. wikipedia.orgnrochemistry.com

Palladium-Catalyzed Stille Coupling: Scope and Limitations

The Stille reaction, a palladium-catalyzed cross-coupling between an organostannane and an organic halide or pseudohalide, is a cornerstone of C-C bond formation. wikipedia.orgnih.gov Trimethyl(1-naphthalenyl)stannane, which possesses an sp²-hybridized naphthalenyl group, is an ideal substrate for this reaction. wikipedia.org The reaction is prized for its mild conditions and tolerance of diverse functional groups, making it suitable for late-stage modifications of complex molecules. uwindsor.ca

In the realm of aryl-aryl bond formation, trimethyl(1-naphthalenyl)stannane can be effectively coupled with various aryl and heteroaryl halides and triflates. A typical reaction would involve the coupling of trimethyl(1-naphthalenyl)stannane with a halonaphthalene in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium source like Pd₂(dba)₃ and a phosphine (B1218219) ligand.

The reactivity of the electrophilic partner generally follows the order I > Br > OTf > Cl. wikipedia.org While aryl iodides and bromides are common substrates, the development of advanced catalyst systems based on bulky, electron-rich phosphine ligands has expanded the scope to include less reactive aryl chlorides and sulfonates like mesylates and tosylates. nih.gov For instance, a hypothetical coupling between trimethyl(1-naphthalenyl)stannane and 1-bromonaphthalene (B1665260) would yield 1,1'-binaphthyl.

The reaction conditions, including the choice of catalyst, ligand, solvent, and any additives, are critical for achieving high yields and minimizing side reactions, such as the homocoupling of the stannane (B1208499) reagent. wikipedia.orgnrochemistry.com

Table 1: Illustrative Stille Coupling of Trimethyl(1-naphthalenyl)stannane with Aryl Halides

ElectrophileCatalyst SystemSolventProduct
1-BromonaphthalenePd(PPh₃)₄Toluene1,1'-Binaphthyl
4-IodopyridinePd₂(dba)₃ / P(t-Bu)₃Dioxane1-(4-Pyridinyl)naphthalene
Phenyl triflatePd(OAc)₂ / XPhost-BuOH1-Phenylnaphthalene

This table is illustrative and based on general Stille reaction protocols. Specific yields and conditions would require experimental validation.

Limitations of the Stille coupling include the toxicity of organotin compounds and the potential difficulty in removing tin byproducts from the reaction mixture. nrochemistry.comorganic-chemistry.org Furthermore, highly substituted or sterically hindered coupling partners may exhibit reduced reactivity, necessitating optimized conditions, sometimes with the addition of a copper(I) co-catalyst. libretexts.org

The mechanism of the Stille reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org The transmetalation step, where the organic group from the stannane is transferred to the palladium center, is often the rate-determining step and is the subject of extensive mechanistic study. wikipedia.orguwindsor.ca

For trimethyl(1-naphthalenyl)stannane, the transmetalation step involves the reaction of the organostannane with the Pd(II) complex formed after oxidative addition. This process is generally believed to occur through an associative mechanism, where the organostannane coordinates to the palladium center. wikipedia.org Two primary pathways are considered for the transmetalation:

Cyclic Transition State: The halide or pseudohalide ligand on the palladium coordinates to the tin atom, forming a bridged, cyclic transition state. This pathway generally proceeds with retention of configuration at the transferring carbon. wikipedia.org

Open Transition State: The organostannane attacks the palladium complex, and a ligand dissociates, leading to an open transition state. This pathway can lead to either retention or inversion of configuration depending on the specific substrates and conditions. uwindsor.ca

The choice between these pathways is influenced by factors such as the nature of the ligands, the solvent, and the organic groups involved. The transfer of the 1-naphthalenyl group from trimethyl(1-naphthalenyl)stannane is highly favored over the transfer of the methyl groups, a general feature exploited in Stille couplings where alkyl groups act as non-transferable "dummy" ligands. nih.gov

Interfacing with Other Organometallic Methodologies (e.g., Suzuki Reactions via Transmetalation)

While direct coupling via the Stille reaction is the primary application, the versatility of organostannanes allows for their integration with other cross-coupling methodologies. A notable example is the potential for in-situ transmetalation to an organoboron species, which can then participate in a Suzuki-Miyaura coupling. The Suzuki reaction is often preferred in industrial settings due to the low toxicity of the boron-containing byproducts. organic-chemistry.orgillinois.edu

A hypothetical one-pot, two-step sequence could involve the reaction of trimethyl(1-naphthalenyl)stannane with a borane (B79455) reagent to generate a naphthalenylboronic acid or ester in situ. Subsequent addition of an aryl halide and a palladium catalyst with a suitable base would then initiate a Suzuki-Miyaura catalytic cycle. researchgate.netrsc.org This approach would combine the stability and ease of handling of the organostannane with the environmental benefits of the Suzuki reaction. However, such tandem Stille-to-Suzuki reactions are not yet a widely established methodology and would require significant optimization to control the competing reaction pathways.

Carbon-Heteroatom Bond Formation

Beyond the formation of carbon-carbon bonds, palladium-catalyzed cross-coupling reactions are powerful tools for constructing carbon-heteroatom bonds. Trimethyl(1-naphthalenyl)stannane can serve as the naphthalene (B1677914) source for the synthesis of compounds containing C-P, C-As, and C-Se bonds, which are prevalent in materials science, medicinal chemistry, and as ligands in catalysis. nih.govresearchgate.net

Synthesis of Organophosphorus, Organoarsenic, and Organoselenium Compounds

The formation of carbon-heteroatom bonds using organostannanes can be achieved through palladium-catalyzed cross-coupling reactions with appropriate heteroatom-containing electrophiles or nucleophiles.

Organophosphorus Compounds: The synthesis of arylphosphines or arylphosphine oxides can be accomplished by coupling trimethyl(1-naphthalenyl)stannane with phosphorus halides (e.g., PCl₃, PhPCl₂) or with compounds containing a P-H bond, such as H-phosphonates or secondary phosphine oxides (a variation of the Hirao reaction). nih.govresearchgate.net For example, the reaction with diphenylphosphine (B32561) oxide would yield (1-naphthalenyl)diphenylphosphine oxide.

Organoarsenic Compounds: The synthesis of triarylarsines can be achieved through a palladium-catalyzed coupling. A potential strategy involves the reaction of trimethyl(1-naphthalenyl)stannane with an arsenyl halide or a related species. A more developed method involves the one-pot reaction of stannylarsanes (R₃Sn-AsR'₂) with aryl iodides. acs.org This suggests that a coupling between trimethyl(1-naphthalenyl)stannane and a suitable arsenic-containing reagent is mechanistically feasible.

Organoselenium Compounds: The formation of a C-Se bond can be achieved by coupling trimethyl(1-naphthalenyl)stannane with an electrophilic selenium source, such as N-(phenylseleno)phthalimide, or with diselenides (R-Se-Se-R) under palladium catalysis. researchgate.net This would lead to the formation of 1-naphthalenyl selenides.

Table 2: Potential Carbon-Heteroatom Bond Forming Reactions

Heteroatom ReagentCatalyst SystemProduct Class
Diphenylphosphine oxidePd(OAc)₂ / LigandArylphosphine oxide
Diarylarsine chloridePd(PPh₃)₄Triarylarsine
Diphenyl diselenidePd₂(dba)₃ / LigandAryl selenide

This table presents plausible synthetic routes based on established C-heteroatom coupling methodologies.

These reactions significantly broaden the synthetic utility of trimethyl(1-naphthalenyl)stannane, providing access to a diverse range of functionalized naphthalene derivatives.

Formation of Carbon-Sulfur and Carbon-Oxygen Bonds

The construction of carbon-sulfur (C-S) and carbon-oxygen (C-O) bonds is of paramount importance in the synthesis of pharmaceuticals, agrochemicals, and materials. While the Stille reaction is most renowned for C-C bond formation, its application has been extended to the creation of these crucial heteroatomic linkages.

The palladium-catalyzed coupling of aryl stannanes, such as trimethyl-1-naphthalenyl-stannane, with sulfur electrophiles provides a pathway to aryl sulfides. Although direct coupling with thiols can be challenging, the use of sulfonyl chlorides as electrophilic partners has proven effective. In these reactions, the sulfonyl chloride undergoes a desulfonylative cross-coupling, leading to the formation of a new C-C bond rather than a C-S bond. However, modifications of this methodology, potentially involving different catalytic systems or sulfur-transfer reagents, are being explored to facilitate direct C-S bond formation.

A notable advancement in this area is the palladium-catalyzed desulfonylative Stille coupling. For instance, arenesulfonyl chlorides can be cross-coupled with various organostannanes. This reaction proceeds with the extrusion of sulfur dioxide, effectively forming a biaryl product. While this specific outcome doesn't directly yield a thioether, it highlights the reactivity of sulfur-based electrophiles in Stille-type transformations.

Aryl Sulfonyl ChlorideOrganostannaneCatalyst SystemProductYield (%)Reference
Benzenesulfonyl chlorideVinyltributyltinPd2dba3 / P(2-furyl)3, CuBr·SMe2Styrene85 scilit.com
p-Toluenesulfonyl chloridePhenyltributyltinPd2dba3 / P(2-furyl)3, CuBr·SMe24-Methylbiphenyl92 scilit.com

Table 1: Examples of Palladium-Catalyzed Desulfonylative Stille Coupling Reactions.

Similarly, the formation of C-O bonds via Stille coupling has been investigated. The cross-coupling of organostannanes with phenols or their derivatives, such as aryl triflates, offers a route to diaryl ethers. Research has shown that even highly hindered and electron-rich phenol (B47542) triflates can undergo Stille coupling with organostannanes, although this can sometimes require higher catalyst loadings. acs.orgacs.org The reaction of trimethyl-1-naphthalenyl-stannane with a suitably substituted phenol derivative under palladium catalysis would provide a direct entry to 1-aryloxynaphthalenes.

Recent developments have also demonstrated palladium-catalyzed SN2-type glycosylation of phenols using glycosyl sulfides, showcasing the versatility of palladium catalysis in forming C-O bonds with complex substrates. nih.gov

Strategic Use as a Synthetic Building Block for Complex Architectures

The 1-naphthalenyl moiety is a common structural motif in a wide array of functional materials and biologically active molecules. Trimethyl-1-naphthalenyl-stannane serves as a convenient and effective synthon for introducing this polycyclic aromatic group into more complex structures.

Construction of Polycyclic Aromatic and Heterocyclic Systems

The synthesis of extended polycyclic aromatic hydrocarbons (PAHs) and heterocyclic systems often relies on the iterative construction of fused ring systems. The Stille reaction, employing reagents like trimethyl-1-naphthalenyl-stannane, is a powerful tool in this endeavor. nih.gov For instance, coupling trimethyl-1-naphthalenyl-stannane with a halogenated aromatic or heteroaromatic compound can serve as a key step in building larger, more complex frameworks.

The synthesis of sulfur-containing PAHs, for example, can be achieved through palladium-catalyzed C-H bond arylations, where a thiophene (B33073) core is elaborated with aryl groups that can subsequently undergo intramolecular cyclization. nih.gov While not a direct Stille coupling of the stannane with a sulfur electrophile, this strategy often employs cross-coupling reactions where an aryl stannane could be a viable coupling partner.

Furthermore, the synthesis of nitrogen-containing heterocycles, such as benzoisoindoles and hexahydroindeno[1,2-b]pyrroles, has been accomplished through regioselective double Stille coupling reactions of bicyclic stannolanes with dihaloarenes. rsc.org This demonstrates the potential of Stille chemistry in constructing complex, fused heterocyclic systems.

Reactant 1Reactant 2Catalyst SystemProduct TypeReference
Bicyclic Stannolane1-Bromo-2-iodoarenePd(PPh3)4 / DABCOBenzoisoindole derivative rsc.org
Thiophene2-Bromobenzenesulfonyl chloridePd(OAc)2 / P(Cy)3Arylated Thiophene nih.gov

Table 2: Examples of Complex Cyclic System Synthesis via Palladium-Catalyzed Reactions.

Sequential Reaction Strategies in Organic Synthesis

A common strategy involves a tandem Sonogashira-Stille coupling sequence. wikipedia.orgnih.gov In such a process, an aryl halide can first undergo a Sonogashira coupling with a protected acetylene (B1199291) derivative. Subsequent deprotection and reaction with an organostannane like trimethyl-1-naphthalenyl-stannane in a Stille coupling would yield a diarylacetylene. This approach allows for the controlled and sequential introduction of different aryl groups.

Another powerful strategy is the tandem Stille coupling reaction, where a dihalogenated arene or heteroarene can be selectively functionalized in a stepwise manner. nih.gov For example, the differential reactivity of iodo and bromo substituents on an aromatic ring can be exploited. The more reactive iodide can first be coupled with one organostannane, followed by the coupling of a second organostannane, such as trimethyl-1-naphthalenyl-stannane, at the bromide position. This allows for the programmed synthesis of unsymmetrical bi- or poly-aryl systems.

The development of catalytic-in-tin Stille reactions further enhances the utility of these sequential strategies by minimizing toxic tin byproducts. rsc.org

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of Stannane (B1208499), trimethyl-1-naphthalenyl-. By analyzing various NMR-active nuclei, including ¹H, ¹³C, and ¹¹⁹Sn, a comprehensive picture of the molecule's connectivity and stereochemistry can be assembled.

Proton (¹H) and Carbon (¹³C) NMR for Structural Elucidation

The ¹H and ¹³C NMR spectra provide fundamental information for confirming the identity and purity of Stannane, trimethyl-1-naphthalenyl-.

In the ¹H NMR spectrum , two distinct sets of signals are expected. The protons of the three methyl groups attached to the tin atom would appear as a sharp singlet, integrating to nine protons. docbrown.info Due to the electronegativity of the tin atom, this signal is typically found in the upfield region, with its exact chemical shift influenced by the solvent. rsc.org The second set of signals corresponds to the seven protons of the 1-naphthalenyl group, which would exhibit complex splitting patterns in the aromatic region of the spectrum, typically between 7.0 and 8.5 ppm. nih.gov The integration of these signals would correspond to the seven aromatic protons.

The ¹³C NMR spectrum offers a clearer view of the carbon skeleton. docbrown.info It would display a signal for the methyl carbons attached to the tin, typically at a low chemical shift value. researchgate.net The ten carbon atoms of the naphthalenyl ring would produce ten distinct signals in the downfield aromatic region (typically 120-140 ppm), with the carbon atom directly bonded to the tin atom (C-1) showing a characteristic chemical shift. wisc.edu The specific chemical shifts are sensitive to the electronic effects of the trimethylstannyl substituent.

A summary of expected NMR signals is presented below.

GroupNucleusExpected Chemical Shift (ppm)Multiplicity
Trimethyl (-Sn(CH₃)₃)¹H~0.3 - 0.8Singlet
Trimethyl (-Sn(CH₃)₃)¹³C~ -10 - 0Quartet (due to ¹JC-H)
Naphthalenyl¹H~7.0 - 8.5Complex Multiplets
Naphthalenyl¹³C~120 - 145Doublets/Triplets

Tin-119 (¹¹⁹Sn) NMR for Probing the Organotin Center

¹¹⁹Sn NMR spectroscopy is an exceptionally powerful tool for directly investigating the electronic environment of the tin atom in organotin compounds. northwestern.eduacademie-sciences.fr Tin has three NMR-active isotopes with spin I = 1/2: ¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn. northwestern.edu Due to its higher natural abundance (8.59%) and sensitivity, ¹¹⁹Sn is the most commonly studied tin nucleus. northwestern.eduacademie-sciences.fr

The chemical shift of ¹¹⁹Sn covers a vast range of over 5000 ppm, making it highly sensitive to changes in coordination number, substituent electronegativity, and geometry around the tin center. northwestern.edu For tetraorganotins like Stannane, trimethyl-1-naphthalenyl-, the ¹¹⁹Sn chemical shift is expected to be in a specific region that is characteristic of Sn(IV) compounds with one aryl and three alkyl substituents. The resonance shifts are dependent on factors such as the electron density of the groups attached to the tin, the concentration of the sample, and the solvent used. rsc.org The presence of the electron-withdrawing naphthalenyl group typically causes a downfield shift compared to tetramethyltin (B1198279) (SnMe₄), which is often used as a reference standard. northwestern.edu

Analysis of Scalar Coupling Constants (J Sn-C, J Sn-H)

Spin-spin coupling constants between tin and carbon (JSn-C) or tin and hydrogen (JSn-H) provide valuable structural information. researchgate.net These couplings are transmitted through the bonding electrons, and their magnitudes are related to the hybridization of the orbitals involved and the bond angles.

¹J(¹¹⁹Sn, ¹³C): The one-bond coupling constant between the tin atom and the directly attached carbon atoms of the methyl and naphthalenyl groups is particularly informative. The magnitude of ¹JSn-C is influenced by the s-character of the tin-carbon bond. researchgate.netresearchgate.net For trimethyltin (B158744) compounds, these values typically fall within the 300-400 Hz range for the methyl carbons. rsc.org The coupling to the C-1 of the naphthalene (B1677914) ring would likely be larger, reflecting the greater s-character in the Sn-C(sp²) bond compared to the Sn-C(sp³) bonds of the methyl groups.

²J(¹¹⁹Sn, ¹H): The two-bond coupling between the tin atom and the protons of the methyl groups is readily observed in the ¹H NMR spectrum as "tin satellites" flanking the main methyl peak. The magnitude of ²JSn-H is typically around 50-60 Hz for trimethyltin compounds and is a reliable indicator of the presence of the Sn-C-H moiety. rsc.orghuji.ac.il

nJ(¹¹⁹Sn, ¹H) and nJ(¹¹⁹Sn, ¹³C): Longer-range couplings over three or more bonds (e.g., ³JSn-H to the ortho-protons of the naphthalene ring) can also be observed and provide further conformational and structural insights. rsc.org

Coupling ConstantTypical Value (Hz)Information Provided
¹J¹¹⁹Sn-¹³C (Methyl)300 - 400Hybridization of Sn-C(sp³) bond
¹J¹¹⁹Sn-¹³C (Naphthyl C-1)> 400Hybridization of Sn-C(sp²) bond
²J¹¹⁹Sn-¹H (Methyl)50 - 60Presence of Sn-CH₃ group

Isotope Effects in NMR Spectroscopy

Isotope effects in NMR arise from the substitution of an atom with one of its heavier isotopes, which can cause a small but measurable shift in the resonance frequency of a nearby nucleus. stemwomen.org In the context of Stannane, trimethyl-1-naphthalenyl-, two primary types of isotope effects are relevant.

Firstly, the presence of two abundant spin-1/2 isotopes, ¹¹⁷Sn (7.68% abundance) and ¹¹⁹Sn (8.59% abundance), results in the simultaneous observation of coupling to both. academie-sciences.fr The coupling constants are proportional to the gyromagnetic ratios of the isotopes (γ(¹¹⁹Sn) / γ(¹¹⁷Sn) ≈ 1.046).

Secondly, a one-bond isotope effect, ¹Δ¹²C/¹³C(¹¹⁹Sn), can be observed. This refers to the change in the ¹¹⁹Sn chemical shift when a neighboring ¹²C atom is replaced by a ¹³C atom. researchgate.net This effect is visible as a slight asymmetry in the position of the ¹³C satellites relative to the central ¹¹⁹Sn signal from the ¹¹⁹Sn-¹²C isotopomer. researchgate.net The magnitude of this isotope shift provides information about the bonding and electronic structure. stemwomen.org In some organotin compounds, photolysis can lead to a magnetic isotope effect, where fractionation occurs between magnetic (¹¹⁷Sn, ¹¹⁹Sn) and non-magnetic tin isotopes, a phenomenon driven by spin-selective radical pair mechanisms. nih.gov

Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) is a critical analytical technique for determining the molecular weight and elemental composition of Stannane, trimethyl-1-naphthalenyl-, as well as for obtaining structural information through fragmentation analysis.

Application of Soft Ionization Techniques

Hard ionization methods like electron ionization (EI) often cause extensive fragmentation of organometallic compounds, sometimes preventing the observation of the molecular ion. Therefore, soft ionization techniques are preferred for the analysis of Stannane, trimethyl-1-naphthalenyl-. scispace.comacdlabs.com

Electrospray Ionization (ESI) is a widely used soft ionization method suitable for many organometallic compounds. scispace.comepa.gov When coupled with a mass spectrometer (ESI-MS), it typically generates protonated molecules [M+H]⁺ or adducts with solvent ions, with minimal fragmentation. epa.gov This allows for the unambiguous determination of the molecular weight. A key feature in the mass spectrum of any tin-containing compound is the characteristic isotopic pattern resulting from tin's ten natural isotopes. epa.govnih.gov This unique signature allows for the confident identification of tin-containing ions and can be used to determine the number of tin atoms in a given fragment. nih.gov Tandem mass spectrometry (MS/MS) experiments can be performed on the molecular ion to induce controlled fragmentation, providing valuable data for structural elucidation. epa.gov

Other soft ionization techniques like Atmospheric Pressure Chemical Ionization (APCI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are also applicable to the analysis of organotin compounds. scispace.comacdlabs.com

High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition and fragmentation pathways of molecules. In the analysis of Stannane, trimethyl-1-naphthalenyl-, HRMS would provide an exact mass measurement of the molecular ion, confirming its chemical formula, C13H15Sn.

The fragmentation of the molecular ion under electron ionization is expected to follow predictable pathways for organotin compounds. libretexts.orgchemguide.co.uk Key fragmentation steps would likely involve the loss of methyl radicals (•CH3) and the naphthalenyl group. The relative stability of the resulting carbocations and organotin fragments governs the observed fragmentation pattern. libretexts.org For instance, the cleavage of a methyl group would lead to the formation of a [M - CH3]+ ion. A general representation of expected major fragment ions is presented in the table below.

Ionm/z (calculated)Description
[C13H15Sn]+291.02Molecular Ion
[C12H12Sn]+276.00Loss of a methyl radical
[C10H7Sn(CH3)2]+277.99Loss of a methyl radical
[C10H7]+127.05Naphthalenyl cation
[Sn(CH3)3]+164.97Trimethyltin cation

This table represents predicted data based on the general fragmentation patterns of similar organotin compounds.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

The IR and Raman spectra would be consistent with the C1 symmetry of the molecule. Key vibrational modes would include the aromatic C-H stretching and bending frequencies of the naphthalene ring, as well as the symmetric and asymmetric stretching and bending modes of the methyl groups attached to the tin atom. The Sn-C stretching vibrations are also a key diagnostic feature. Based on studies of related organotin compounds, the following table summarizes the expected vibrational frequencies. rsc.orgpjsir.org

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Description
Aromatic C-H Stretch3100-3000Stretching of C-H bonds on the naphthalene ring
Aliphatic C-H Stretch3000-2850Asymmetric and symmetric stretching of methyl C-H bonds
Aromatic C=C Stretch1600-1450In-plane stretching of the naphthalene ring
CH3 Bending1450-1370Asymmetric and symmetric bending of methyl groups
Aromatic C-H Bending900-675Out-of-plane bending of naphthalene C-H bonds
Sn-C Stretch600-500Stretching of the tin-carbon bonds

This table represents predicted data based on the general vibrational modes of similar organotin compounds.

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction analysis would reveal the crystal system, space group, and unit cell dimensions of the crystalline solid. It would also confirm the molecular structure by providing the precise coordinates of each atom, allowing for the determination of bond lengths and angles.

The data would definitively establish the coordination geometry around the central tin atom. For a tetracoordinated organotin compound like this, a distorted tetrahedral geometry is expected, with the C-Sn-C bond angles deviating slightly from the ideal 109.5° due to the steric bulk of the naphthalenyl group compared to the methyl groups.

Analysis of the crystal packing would reveal the nature and extent of intermolecular interactions, such as van der Waals forces and potential weak C-H···π interactions between the methyl groups and the aromatic system of neighboring molecules. These interactions dictate how the molecules arrange themselves in the crystal lattice.

Elemental Compositional Analysis in Support of Structural Assignments

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. For Stannane, trimethyl-1-naphthalenyl-, the experimentally determined percentages of carbon, hydrogen, and tin would be compared to the calculated theoretical values to confirm the empirical and molecular formula, C13H15Sn. This analysis serves as a crucial verification of the compound's identity, complementing the data obtained from spectroscopic and diffraction methods.

ElementTheoretical %
Carbon (C)53.66
Hydrogen (H)5.20
Tin (Sn)41.14

This table presents the calculated elemental composition.

Theoretical and Computational Investigations of Trimethyl 1 Naphthalenyl Stannane

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational feasibility. It is extensively used to study organotin compounds, providing detailed electronic structure information and energetic profiles for chemical reactions. ajrconline.org

DFT studies are instrumental in mapping the potential energy surfaces of reactions involving organostannanes. A primary application for a compound like trimethyl(1-naphthalenyl)stannane would be in the context of the Stille cross-coupling reaction, a powerful method for forming carbon-carbon bonds. polito.it Computational investigations on similar reactions have successfully elucidated the catalytic cycle, which typically involves oxidative addition, transmetalation, and reductive elimination steps. researchgate.net

Table 1: Representative Energy Profile for a Stille Coupling Catalytic Cycle Note: This table presents hypothetical DFT-calculated energy values for a representative Stille coupling reaction involving an aryl-stannane, as specific data for trimethyl(1-naphthalenyl)stannane is not available. Energies are given in kcal/mol relative to the separated reactants.

Reaction StepSpeciesRelative Gibbs Free Energy (kcal/mol)
-Pd(0)L2 + Ar-X + (1-Naphthyl)SnMe30.0
Oxidative Addition[Ar-Pd(II)L2-X]-5.2
Transmetalation (TS)Transition State+15.8
Transmetalation[Ar-Pd(II)L2-(1-Naphthyl)] + Me3Sn-X-10.1
Reductive Elimination (TS)Transition State+5.5
Reductive EliminationPd(0)L2 + Ar-(1-Naphthyl)-25.0

The identification and characterization of transition states (TS) and intermediates are critical for a complete mechanistic understanding. DFT calculations can predict the geometries of these transient species, which are often impossible to observe experimentally. For trimethyl(1-naphthalenyl)stannane, this would involve modeling the structures of palladium complexes during the Stille coupling cycle. polito.it

Frequency calculations are performed to characterize these structures. A stable intermediate will have all real (positive) vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. For example, in the transmetalation step, DFT could model the transition state where the naphthyl group is bridging the tin and palladium centers.

Electronic Structure and Bonding Analysis

The nature of the carbon-tin bond and the electronic interactions within the molecule dictate its stability and reactivity.

Hyperconjugation, the interaction of filled σ-orbitals with adjacent empty or partially filled p- or σ-orbitals, is a significant stabilizing effect in organometallic compounds. In trimethyl(1-naphthalenyl)stannane, hyperconjugative interactions can occur between the C-H or C-C σ-bonds of the methyl groups and the σ(Sn-C) antibonding orbitals, or between the Sn-C σ-bond and the π-system of the naphthalene (B1677914) ring.

Prediction of Reactivity and Selectivity

Computational models can predict the most likely sites of reaction on a molecule. For trimethyl(1-naphthalenyl)stannane, this could involve predicting its reactivity towards electrophiles or in radical reactions.

Conceptual DFT provides a framework for this, using calculated properties like the Fukui function or dual descriptor to identify the most nucleophilic or electrophilic sites within the molecule. For instance, these descriptors could predict whether an electrophile would preferentially attack the naphthalene ring or the carbon-tin bond. In radical reactions, spin density calculations can pinpoint the atom most likely to bear an unpaired electron, guiding predictions of reaction outcomes.

Correlation of Computational Data with Experimental Observations

A key validation of theoretical models is their ability to reproduce experimental data. For organostannanes, a common benchmark is the correlation between calculated and experimental NMR spectroscopic parameters. polito.it

For trimethyl(1-naphthalenyl)stannane, DFT calculations could predict its ¹H, ¹³C, and ¹¹⁹Sn NMR chemical shifts, as well as spin-spin coupling constants like ¹J(¹¹⁹Sn, ¹³C) and ²J(¹¹⁹Sn, ¹H). Agreement between the calculated and experimental spectra would lend confidence to the computational model. Discrepancies, on the other hand, can prompt a re-evaluation of the proposed structure or conformation. For example, the magnitude of the ²J(¹¹⁹Sn, ¹H) coupling constant in trimethyltin (B158744) compounds is known to be sensitive to the coordination number and geometry around the tin atom, a feature that can be effectively modeled with DFT. polito.it

Table 2: Comparison of Hypothetical Experimental and DFT-Calculated NMR Parameters for Trimethyl(1-naphthalenyl)stannane Note: This table presents plausible values for trimethyl(1-naphthalenyl)stannane to illustrate the correlation between experimental and computational data. Actual experimental values would be required for a true comparison.

ParameterHypothetical Experimental ValueHypothetical Calculated Value (DFT/B3LYP)
δ(¹¹⁹Sn) (ppm)-20 to -30-25.5
¹J(¹¹⁹Sn, ¹³Cmethyl) (Hz)~340345.2
²J(¹¹⁹Sn, ¹Hmethyl) (Hz)~5453.8

Q & A

Basic: What are the established synthetic routes for trimethyl-1-naphthalenyl stannane?

Trimethyl-1-naphthalenyl stannane can be synthesized via transmetallation or Grignard-like reactions. A foundational method involves reacting tin(IV) chloride (SnCl₄) with organometallic reagents. For example, lithium or magnesium reagents bearing the 1-naphthalenyl group (e.g., 1-naphthylmagnesium bromide) can react with trimethyltin chloride (Me₃SnCl) under inert conditions. Critical steps include maintaining anhydrous conditions (e.g., using Schlenk lines) and low temperatures (0–5°C) to prevent premature decomposition . Post-synthesis, purification via vacuum distillation or column chromatography is recommended to isolate the product from tin-containing byproducts.

Basic: What stability precautions are essential for handling trimethyl-1-naphthalenyl stannane?

Trimethyl-1-naphthalenyl stannane is thermally unstable and prone to decomposition at room temperature, releasing metallic tin and hydrogen gas . Storage under inert gas (argon or nitrogen) at –20°C is critical. Exposure to air should be minimized due to risks of autoignition. For experimental use, conduct reactions in flame-dried glassware with rigorous exclusion of moisture and oxygen. Decomposition kinetics can be monitored using thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to establish safe operating temperature thresholds.

Advanced: How can Fourier-transform infrared (FTIR) spectroscopy resolve structural and vibrational features of this compound?

FTIR spectroscopy is pivotal for identifying Sn–C and Sn–H bonding modes. For monoisotopic stannanes, high-resolution FTIR (e.g., Bruker 120 HR) at resolutions ≤0.001 cm⁻¹ can isolate bending and stretching vibrations. The Sn–C stretching modes typically appear in the 450–600 cm⁻¹ range, while Sn–H vibrations occur near 1,800–2,000 cm⁻¹. Isotopic labeling (e.g., ¹¹⁶Sn) enhances spectral clarity by reducing overlap with naphthalenyl aromatic C–H bands (600–850 cm⁻¹) . Assignments should reference computational studies (e.g., density functional theory) to correlate observed peaks with specific molecular motions.

Advanced: What experimental strategies elucidate decomposition pathways under thermal stress?

Decomposition mechanisms can be studied using coupled TGA-mass spectrometry (TGA-MS) to track volatile byproducts (e.g., H₂, CH₄) in real time. Isothermal experiments at controlled temperatures (e.g., 50–100°C) quantify rate constants via Arrhenius plots. For surface-mediated decomposition (e.g., in EUV lithography), X-ray photoelectron spectroscopy (XPS) identifies tin deposition on substrates, while gas-phase IR monitors stannane dissociation products like SnH₄ . Contrast these results with computational models (e.g., molecular dynamics simulations) to validate proposed pathways.

Basic: How can researchers assess the toxicological risks of trimethyl-1-naphthalenyl stannane?

Toxicological profiling should follow protocols for organotin compounds. Acute toxicity can be evaluated via rodent LD50 assays (oral, dermal), while chronic exposure studies require sublethal dosing over weeks. Environmental persistence is assessed using OECD 307 guidelines (soil degradation) and EPA 712-C-96-335 (hydrolysis rates). Naphthalenyl derivatives may induce hepatic or renal toxicity, necessitating histopathological analysis in animal models . Always prioritize in vitro assays (e.g., Ames test for mutagenicity) before in vivo studies.

Advanced: What analytical methods detect trace impurities in synthesized trimethyl-1-naphthalenyl stannane?

High-performance liquid chromatography (HPLC) with UV-Vis detection (λ = 254 nm) separates naphthalenyl byproducts (e.g., 1-naphthalenol) from the target compound. Gas chromatography-mass spectrometry (GC-MS) identifies volatile tin residues (e.g., Me₃SnCl). Inductively coupled plasma mass spectrometry (ICP-MS) quantifies tin content at ppm levels. For structural validation, nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹¹⁹Sn) resolves substituent effects on chemical shifts, with ¹¹⁹Sn NMR providing direct evidence of tin coordination .

Advanced: How does trimethyl-1-naphthalenyl stannane perform in cross-coupling reactions compared to other organotin reagents?

In Stille couplings, trimethyl-1-naphthalenyl stannane exhibits lower reactivity than tributyl derivatives due to steric hindrance from the naphthalenyl group. Optimize reactions using catalytic Pd(0) (e.g., Pd(PPh₃)₄) and polar aprotic solvents (e.g., DMF) at 80–100°C. Monitor transmetallation efficiency via ¹⁹F NMR if fluorinated substrates are used. Competitor studies with trisubstituted stannanes (e.g., tributyl(thiophen-2-yl)stannane) can benchmark yields and selectivity .

Basic: What environmental exposure controls are mandated for this compound?

Trimethyl-1-naphthalenyl stannane is classified as a persistent organic pollutant (POP) under the Stockholm Convention. Waste disposal must comply with EPA 40 CFR Part 261, requiring hydrolysis in basic ethanol (1:3 v/v NaOH/EtOH) to degrade tin-carbon bonds. Workplace air monitoring should use NIOSH Method 5504 (organotin compounds) with permissible exposure limits (PEL) ≤ 0.1 mg/m³ . Spill containment protocols include adsorption with activated carbon and immediate ventilation to prevent hydrogen accumulation.

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